molecular formula C9H10O2 B2701309 2-Phenoxypropanal CAS No. 52687-81-7

2-Phenoxypropanal

Cat. No.: B2701309
CAS No.: 52687-81-7
M. Wt: 150.177
InChI Key: WIYQCLDTSROCTN-UHFFFAOYSA-N
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Description

2-Phenoxypropanal is an organic compound with the molecular formula C9H10O2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxypropanal can be synthesized through several methods. One common method involves the reaction of phenol with propylene oxide in the presence of a base, such as sodium hydroxide, to produce 2-Phenoxypropanol. This intermediate can then be oxidized to form this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction temperatures are employed to facilitate the oxidation process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxypropanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly used.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxypropanal derivatives.

Scientific Research Applications

2-Phenoxypropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biochemical pathways and enzyme reactions.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxypropanal involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different products. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxypropanol: A closely related compound with similar chemical properties.

    Phenoxyethanol: Another similar compound used in various applications.

    Phenylpropanol: Shares structural similarities with 2-Phenoxypropanal.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions. Its versatility makes it valuable in different fields, from industrial applications to scientific research.

Properties

IUPAC Name

2-phenoxypropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYQCLDTSROCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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